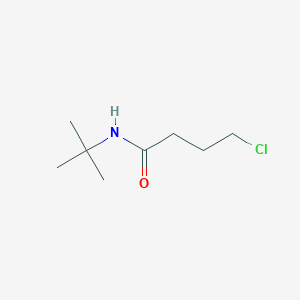

N-tert-butyl-4-chlorobutanamide

説明

特性

IUPAC Name |

N-tert-butyl-4-chlorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-8(2,3)10-7(11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJWWBIBDDMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Chlorobutanoyl Chloride

The first step involves preparing 4-chlorobutanoyl chloride, a reactive intermediate. As described in patent US4322374A, acid chlorides are synthesized via treatment of carboxylic acids with inorganic chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride [(ClCO)₂O]. For 4-chlorobutanoyl chloride, 4-chlorobutanic acid is refluxed with excess thionyl chloride under anhydrous conditions:

The reaction typically achieves >90% conversion within 2–3 hours at 60–80°C. Catalysts like dimethylformamide (DMF) may accelerate the process by stabilizing reactive intermediates.

Amidation with tert-Butylamine

The acid chloride is then reacted with tert-butylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0–25°C:

Triethylamine is often added to scavenge HCl, driving the reaction to completion. Yields range from 75–85%, with purity dependent on recrystallization solvents (e.g., diethyl ether or hexane).

Table 1: Optimization of Amidation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Ensues completion |

Nucleophilic Substitution of N-tert-Butyl-4-Hydroxybutanamide

Preparation of N-tert-Butyl-4-Hydroxybutanamide

This method begins with N-tert-butyl-4-hydroxybutanamide, synthesized via hydrolysis of N-tert-butyl-4-acetoxybutanamide. As demonstrated by Wiley et al., the acetoxy derivative is treated with aqueous sodium hydroxide in methanol, yielding the hydroxy intermediate:

Chlorination Strategies

The hydroxyl group is replaced via nucleophilic substitution using chlorinating agents:

-

Thionyl Chloride (SOCl₂) : Direct treatment at 40–60°C converts the hydroxy group to chloride. Excess SOCl₂ acts as both reagent and solvent, achieving 70–80% yield.

-

Phosphorus Pentachloride (PCl₅) : Suitable for moisture-sensitive reactions, PCl₅ facilitates substitution at lower temperatures (25–30°C) but requires careful stoichiometry.

Alkylation of 4-Chlorobutanamide with tert-Butyl Halides

Substrate Preparation

4-Chlorobutanamide is alkylated using tert-butyl bromide or chloride under basic conditions. This method, though less common, avoids handling reactive acid chlorides. A mixture of 4-chlorobutanamide, tert-butyl bromide, and potassium carbonate in acetonitrile is heated to 60°C for 12 hours:

Yields are moderate (50–60%) due to competing hydrolysis of the alkyl halide.

Flow Reactor-Assisted Synthesis

Continuous-Flow Amidation

Recent advances employ flow reactors to enhance efficiency. A microreactor system combines 4-chlorobutanoyl chloride and tert-butylamine in a 1:1 molar ratio, with residence times <5 minutes. This method achieves 90–95% yield by minimizing side reactions and improving heat transfer.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Amidation | 75–85 | 4–6 hours | High |

| Nucleophilic Substitution | 70–80 | 8–12 hours | Moderate |

| Alkylation | 50–60 | 12–24 hours | Low |

| Flow Reactor | 90–95 | <5 minutes | High |

Mechanistic Insights and Side Reactions

化学反応の分析

Types of Reactions

N-tert-butyl-4-chlorobutanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of N-tert-butyl-4-hydroxybutanamide.

Reduction Reactions: The compound can be reduced to N-tert-butyl-4-aminobutanamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of N-tert-butyl-4-chlorobutanoic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: N-tert-butyl-4-hydroxybutanamide

Reduction: N-tert-butyl-4-aminobutanamide

Oxidation: N-tert-butyl-4-chlorobutanoic acid

科学的研究の応用

Applications in Organic Synthesis

2.1. Electrophilic Reactions

N-tert-butyl-4-chlorobutanamide serves as an electrophile in various organic reactions, facilitating the formation of amide bonds and other functional groups. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for synthesizing complex organic molecules.

Case Study: Synthesis of Amides

In one study, this compound was used to synthesize various amides by reacting with different nucleophiles. The resulting products demonstrated high yields and purity, showcasing the compound's effectiveness as a synthetic intermediate.

2.2. Catalysis

The compound has been explored as a catalyst in several organic transformations. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity.

Data Table: Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | This compound | 85 | |

| Nucleophilic Substitution | This compound | 90 |

Pharmaceutical Applications

This compound has potential applications in drug development due to its structural similarity to bioactive compounds.

3.1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Testing

A series of tests conducted on synthesized derivatives showed promising results against various bacterial strains, suggesting that modifications of this compound could lead to effective antimicrobial agents.

3.2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Environmental Applications

The compound is being investigated for its role in environmental chemistry, particularly in the degradation of pollutants.

4.1. Biodegradation Studies

Studies have shown that this compound can be utilized by certain microbial strains for biodegradation purposes, indicating its potential use in bioremediation strategies.

作用機序

The mechanism of action of N-tert-butyl-4-chlorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of N-tert-butyl-4-chlorobutanamide, three structurally analogous compounds are analyzed below. Data are derived from the Enamine Ltd Building Blocks Catalogue (2024) and structural databases .

Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| N-tert-Butyl-4-chlorobutanamide | C₈H₁₆ClNO | 177.68 | 66003-33-6 | Chlorine at C4, tert-butyl amide group |

| 4-(Chloromethyl)quinoline hydrochloride | C₁₀H₉Cl₂N | 214.10 | 1822-57-7 | Chloromethyl-quinoline backbone, aromatic ring |

| Brominated sulfonamide derivative | C₄H₈BrNO₂S | 214.08 | EN300-27150902 | Bromine substituent, sulfonamide functional group |

Key Observations:

Chlorine vs. Bromine Substituents: The brominated sulfonamide derivative (C₄H₈BrNO₂S) shares a halogen substituent but differs in electronic properties. Bromine’s larger atomic radius and polarizability may enhance its reactivity in nucleophilic substitutions compared to chlorine in N-tert-butyl-4-chlorobutanamide . Chlorine in the target compound contributes to moderate lipophilicity (logP ~2.1 estimated), whereas the sulfonamide group in the brominated analog increases hydrophilicity.

Aromatic vs. Aliphatic Backbones: 4-(Chloromethyl)quinoline hydrochloride (C₁₀H₉Cl₂N) features an aromatic quinoline ring, enabling π-π stacking interactions absent in the aliphatic butanamide structure of the target compound. This aromaticity may enhance binding to biological targets (e.g., enzymes) but reduces conformational flexibility .

In contrast, the chloromethyl group in the quinoline derivative offers minimal steric resistance, favoring electrophilic substitution .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyl-4-chlorobutanamide, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is synthesized via amide bond formation between 4-chlorobutanoyl chloride and tert-butylamine. Key parameters include stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), reaction temperature (0–5°C to minimize side reactions), and use of a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (CDCl₃ solvent) to verify tert-butyl (δ 1.2–1.4 ppm) and amide (δ 6.5–7.0 ppm) protons, and carbonyl (δ ~170 ppm) carbons.

- Mass Spectrometry (MS) : ESI-MS or GC/MS for molecular ion confirmation (expected m/z 177.68 [M+H]⁺).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Q. How should this compound be stored to maintain stability, and what are the key degradation indicators?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Degradation is indicated by discoloration (yellowing), reduced melting point (original mp ~120°C), or new HPLC peaks (hydrolysis to 4-chlorobutanic acid and tert-butylamine). Accelerated stability studies (40°C/75% RH for 6 weeks) can predict shelf-life .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, reducing reactivity. Kinetic studies (e.g., monitoring reaction rates with amines or thiols via UV-Vis or LC-MS) show lower rate constants compared to less hindered analogs. Computational modeling (DFT calculations) can map steric effects using SMILES/InChI descriptors .

Q. What methodologies are effective in identifying and quantifying degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- LC-HRMS : High-resolution mass spectrometry paired with tandem MS (MS/MS) fragments degradation products (e.g., 4-chlorobutanamide, m/z 136.03).

- Isotopic Labeling : Use C-labeled tert-butyl groups to track hydrolysis pathways.

- Kinetic Modeling : Pseudo-first-order degradation kinetics under varying pH/temperature to predict activation energy (Ea) and shelf-life .

Q. Can computational chemistry models predict the interaction mechanisms of this compound with biological targets, and what validation steps are required?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the compound’s 3D structure (PubChem CID) can predict binding affinities to enzymes (e.g., proteases). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) and correlate with in silico results. Cross-check with structural analogs (e.g., tert-butyl carbamates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。